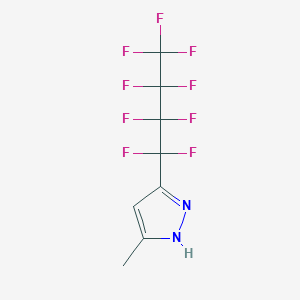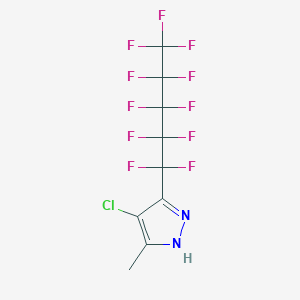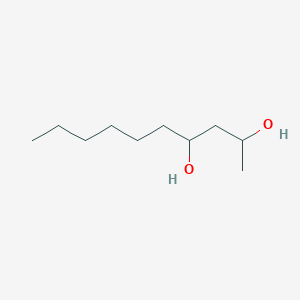
Nonafluoropentanoic anhydride
Vue d'ensemble
Description
Nonafluoropentanoic anhydride is a highly reactive chemical compound with the molecular formula C10F18O3 and a molecular weight of 510.08 g/mol . It is known for its unique properties, including high reactivity and stability under specific conditions. This compound is often used in various industrial and scientific applications due to its ability to undergo a wide range of chemical reactions.
Mécanisme D'action
Target of Action
Perfluoropentanoic anhydride, also known as Nonafluoropentanoic anhydride, interacts with several targets in the body. One of the primary targets is the Peroxisome proliferator-activated receptor alpha (PPARA), a key regulator of lipid metabolism . It also interacts with other genes such as CYP7A1, EGR3, and ACOX1 .
Mode of Action
Perfluoropentanoic anhydride’s interaction with its targets leads to various changes in cellular functions. For instance, it results in increased expression of CYP7A1 mRNA . It also inhibits the reaction where Estradiol results in increased expression of EGR3 mRNA . Furthermore, it results in increased activity of PPARA protein . These interactions can lead to changes in cellular functions and responses.
Biochemical Pathways
Perfluoropentanoic anhydride affects several biochemical pathways. It has been associated with alterations in lipid and amino acid metabolites, which may be involved in energy and cell membrane disruption . The affected pathways include lipid, amino acid, carbohydrate, nucleotide, energy metabolism, glycan biosynthesis and metabolism, and metabolism of cofactors and vitamins .
Result of Action
The molecular and cellular effects of Perfluoropentanoic anhydride’s action are diverse. It also induces alterations in lipid and amino acid metabolites, potentially leading to energy and cell membrane disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoropentanoic anhydride. As a persistent environmental pollutant, it can accumulate in human and animal bodies, leading to potential health issues .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Perfluoropentanoic anhydride are not fully understood due to limited research. It is known that this compound can interact with various biomolecules. For instance, it can act as a powerful cation exchanger in ion-pairing chromatography
Cellular Effects
It has been suggested that short-chain perfluorinated compounds like Perfluoropentanoic anhydride could potentially affect thyroid cell viability and/or interfere with the functional effect of Thyroid Stimulating Hormone (TSH)
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . The specifics of these interactions and the changes in gene expression that may result are not yet clear.
Temporal Effects in Laboratory Settings
It is known that perfluorinated chemicals, including Perfluoropentanoic anhydride, are persistent in the environment and can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It has been reported that the clearance and inter-compartmental clearance of Perfluoropentanoic acid, a related compound, were higher in female rats than in male rats, suggesting that Perfluoropentanoic anhydride may be eliminated more rapidly in female rats .
Metabolic Pathways
It is known that perfluorinated chemicals can affect lipid metabolic processes
Transport and Distribution
It is known that water and the atmosphere are the major transport pathways for perfluorinated substances in the environment, while water, soil, and sediment are sinks .
Subcellular Localization
It is known that short-chain perfluorinated compounds can be distributed in various cellular compartments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonafluoropentanoic anhydride can be synthesized through the reaction of perfluoropentanoic acid with phosphorus pentoxide . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of advanced equipment and controlled environments ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Nonafluoropentanoic anhydride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Hydrolysis: The compound reacts with water to form perfluoropentanoic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
Perfluoropentanoic acid: Formed through hydrolysis.
Esters: Formed through esterification reactions with alcohols.
Applications De Recherche Scientifique
Nonafluoropentanoic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Comparaison Avec Des Composés Similaires
Nonafluoropentanoic anhydride is unique due to its high fluorine content and reactivity. Similar compounds include:
Perfluoropentanoic acid: The parent acid of this compound.
Perfluorovaleric anhydride: Another fluorinated anhydride with similar properties but different reactivity profiles.
Acetic anhydride: A common anhydride used in organic synthesis, but with significantly different reactivity due to the absence of fluorine atoms.
This compound stands out due to its specific applications in the synthesis of fluorinated compounds and its role in advanced materials research.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18O3/c11-3(12,5(15,16)7(19,20)9(23,24)25)1(29)31-2(30)4(13,14)6(17,18)8(21,22)10(26,27)28 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNMNWOUFKIZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377825 | |
| Record name | Perfluoropentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308-28-1 | |
| Record name | Perfluoropentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
![5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole](/img/structure/B3031338.png)
![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)
![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)

